molecular formula C23H24N4O3S B14977009 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B14977009
M. Wt: 436.5 g/mol
InChI Key: JHNSKTONHLFMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[4,3-d]pyrimidine derivative featuring a benzyl group at the 6-position, a sulfanyl linker at the 2-position, and an N-(3-methoxyphenyl)acetamide moiety. The sulfanyl group may enhance binding interactions with cysteine residues in enzymatic active sites, while the 3-methoxyphenyl substituent could influence solubility and metabolic stability .

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H24N4O3S/c1-30-18-9-5-8-17(12-18)24-21(28)15-31-23-25-20-10-11-27(14-19(20)22(29)26-23)13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3,(H,24,28)(H,25,26,29)

InChI Key

JHNSKTONHLFMHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl and methoxyphenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like benzyl halides, methoxyphenylacetic acid, and bases such as sodium hydroxide or potassium carbonate are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[4,3-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity. The benzyl and methoxyphenylacetamide groups can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

  • 6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (): Shares the benzylsulfanyl group with the target compound but lacks the pyrido[4,3-d]pyrimidine core and acetamide side chain. This simpler analog was synthesized as a CDK2 inhibitor, highlighting the importance of sulfanyl groups in kinase binding .
  • Pyrido[4,3-d]pyrimidine Derivatives () : A related compound with a cyclopropyl group and iodine substituents demonstrated enhanced target specificity due to bulky substituents. In contrast, the target compound’s benzyl group may balance steric effects and lipophilicity .
  • Pyrazolo[3,4-d]pyrimidines () : Fluorinated analogs (e.g., Example 53) show improved metabolic stability compared to methoxy-substituted derivatives. The target compound’s 3-methoxyphenyl group may reduce oxidative metabolism but could limit membrane permeability .

Bioactivity and Target Interactions

  • Cluster Analysis () : Pyrimidine derivatives with sulfanyl or acetamide groups cluster into distinct bioactivity profiles. The target compound’s combination of a pyrido-pyrimidine core and 3-methoxyphenyl group may confer unique interactions with kinase ATP-binding pockets, differentiating it from simpler analogs .
  • CDK2 Inhibition () : The benzylsulfanyl group in compound 2 () suggests that the target compound’s sulfanyl linker could similarly enhance CDK2 binding, though its extended scaffold may improve selectivity .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~450–500 g/mol, estimated) is higher than simpler pyrimidines (e.g., compound 2 in , ~250 g/mol). The 3-methoxyphenyl group may improve aqueous solubility compared to halogenated analogs (e.g., ’s fluorinated compound) .
  • Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than fluorine but may still undergo demethylation. This contrasts with iodine-containing analogs (), which exhibit slower metabolic clearance .

Key Research Findings and Gaps

  • Structural Optimization : Substitution at the pyrido-pyrimidine 6-position (benzyl vs. cyclopropyl) significantly alters target selectivity. Further studies are needed to quantify the target compound’s binding affinity for CDKs or other kinases.

Biological Activity

The compound 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a member of the pyrido[4,3-d]pyrimidine class. This class has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound contribute to its reactivity and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 436.5 g/mol. The structure includes a pyrido[4,3-d]pyrimidine core linked to a benzyl group and a methoxyphenylacetamide moiety. The presence of sulfur in the thioether linkage enhances its biological activity by potentially facilitating interactions with biological macromolecules .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds within the pyrido[4,3-d]pyrimidine class. For instance, research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for tumor growth and survival.

A notable study demonstrated that a related compound showed potent activity against prostate cancer cells, suggesting that structural modifications can enhance efficacy . The antiproliferative effects of these compounds are attributed to their ability to induce apoptosis in cancer cells while sparing normal cells.

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial activity . These compounds exhibit broad-spectrum activity against various pathogens due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. This dual functionality as both anticancer and antimicrobial agents positions them as promising candidates for further therapeutic development .

Case Studies

  • Cytotoxicity Screening : A screening of drug libraries identified related compounds that exhibited significant cytotoxicity against multicellular spheroids representing solid tumors. This method provides a more physiologically relevant model for testing anticancer efficacy compared to traditional monolayer cultures.
  • In Vivo Studies : Animal studies demonstrated that certain derivatives could reduce tumor size significantly without noticeable toxicity to normal tissues. These findings support the potential for clinical applications in oncology.

Data Tables

Activity Type Effect Target Cells/Organisms Reference
AnticancerCytotoxicProstate cancer cells
AntimicrobialBroad-spectrumVarious bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.